1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)
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Overview
Description
1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) is a complex organic compound with a unique structure that includes a butanone backbone, a benzodioxole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with 4-methoxybenzaldehyde, followed by a series of reactions to introduce the butanone and hydroxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-phenyl
- 1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-hydroxyphenyl)
- 1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-chlorophenyl)
Uniqueness
1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-15-5-3-13(4-6-15)16(20)10-14(19)8-12-2-7-17-18(9-12)23-11-22-17/h2-7,9,14,19H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYHHDDPFZXRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(CC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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